molecular formula C10H12ClNO2 B13976267 (R)-3-Amino-2-(2-chlorobenzyl)propanoic acid

(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid

Cat. No.: B13976267
M. Wt: 213.66 g/mol
InChI Key: LMSWMSASXMJXKK-MRVPVSSYSA-N
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Description

®-3-Amino-2-(2-chlorobenzyl)propanoic acid is an organic compound that features an amino group, a chlorobenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-chlorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chlorobenzylamine.

    Formation of Intermediate: The 2-chlorobenzylamine is then reacted with an appropriate α,β-unsaturated carbonyl compound to form an intermediate.

    Hydrogenation: The intermediate undergoes hydrogenation to yield the desired ®-3-Amino-2-(2-chlorobenzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

®-3-Amino-2-(2-chlorobenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-3-Amino-2-(2-chlorobenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the amino and propanoic acid moieties.

    3-Aminobenzoic acid: Contains the amino group but lacks the chlorobenzyl group.

    Benzylamine: Contains the benzyl and amino groups but lacks the chlorobenzyl and propanoic acid moieties.

Uniqueness

®-3-Amino-2-(2-chlorobenzyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

LMSWMSASXMJXKK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl

Origin of Product

United States

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